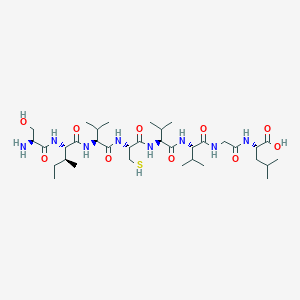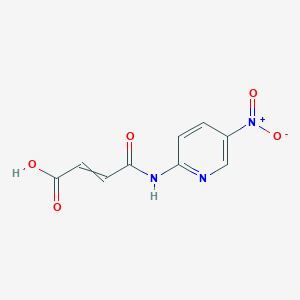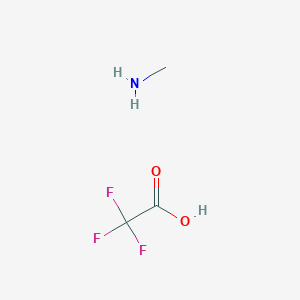![molecular formula C24H35NO15 B12516888 5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple hydroxyl groups, methoxyphenoxy group, and acetamido group, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the core oxane structure. The hydroxyl groups are introduced through selective hydroxylation reactions, while the methoxyphenoxy group is added via etherification. The acetamido group is incorporated through acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new ethers or other substituted derivatives.
Applications De Recherche Scientifique
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetamido groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-3-indoleacetamide: Shares the methoxy group but differs in the core structure and functional groups.
Ethyl 3-(5-(acetamido)-2-methoxyanilino)butyrate: Contains an acetamido group but has a different backbone and additional functional groups.
Uniqueness
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is unique due to its combination of multiple hydroxyl groups, a methoxyphenoxy group, and an acetamido group, which confer distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C24H35NO15 |
|---|---|
Poids moléculaire |
577.5 g/mol |
Nom IUPAC |
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35) |
Clé InChI |
AECZUGNGICKBGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)


![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)

![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)

![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
